S100A9 is primarily produced by neutrophils and monocytes. Its expression can be induced in various conditions, particularly during inflammatory responses. In chronic lymphocytic leukemia, for example, S100A9 is overexpressed in exosomes derived from leukemic cells, indicating its potential role in disease progression and immune modulation .
S100A9 belongs to the S100 protein family, which consists of more than 20 members. These proteins are classified based on their structural characteristics and functional roles. S100A9 specifically falls under the category of pro-inflammatory mediators due to its involvement in immune responses and its ability to activate various signaling pathways .
The synthesis of S100A9 can be achieved through recombinant DNA technology. Techniques such as bicistronic coexpression systems have been developed to produce large quantities of the S100A8/S100A9 heterodimeric protein efficiently. This method involves cloning both genes into a single plasmid vector, allowing for simultaneous expression in Escherichia coli .
The purification process typically involves ion-exchange chromatography followed by size-exclusion chromatography to isolate the heterodimeric form from other proteins. The use of reducing agents like dithiothreitol during purification helps prevent the formation of disulfide-linked homodimers, ensuring that the desired protein complex remains intact .
S100A9 has a characteristic structure comprising two helix-loop-helix motifs that allow for calcium binding. The protein's structure facilitates dimerization with S100A8, creating a stable heterodimer that exhibits distinct biological activities compared to its individual components.
Crystallographic studies have revealed that the S100A8/A9 complex exhibits a unique arrangement that allows for effective interaction with target proteins involved in inflammatory signaling pathways. The molecular mass of the heterodimer is approximately 21 kDa .
S100A9 participates in several biochemical reactions within the immune system. It can interact with various receptors on immune cells, leading to cellular activation and migration. For instance, it has been shown to stimulate neutrophil adhesion through the upregulation of Mac-1 (a type of integrin) .
In vitro studies have demonstrated that S100A9 can induce intracellular signaling cascades that result in increased intracellular calcium levels, promoting further immune responses . Additionally, it plays a role in the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha .
The mechanism by which S100A9 exerts its effects involves binding to specific receptors on target cells, such as Toll-like receptors (TLRs). This interaction triggers downstream signaling pathways that lead to enhanced inflammatory responses.
Research indicates that S100A9 can activate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway in chronic lymphocytic leukemia cells, suggesting a role in promoting tumorigenesis through autocrine signaling loops .
S100A9 is soluble in aqueous solutions and exhibits stability under physiological conditions. It has a pH optimum around neutral (pH 7), which aligns with its functional roles in human physiology.
The protein is characterized by its ability to bind divalent metal ions such as calcium and zinc. This binding is crucial for its structural integrity and functional activity. The presence of reactive cysteine residues allows for potential post-translational modifications like oxidation or formation of disulfide bonds under specific conditions .
S100A9 has garnered attention for its potential applications in diagnostics and therapeutics. Its levels can serve as biomarkers for various diseases, including autoimmune disorders and cancers. Furthermore, targeting S100A9 or its signaling pathways may offer new therapeutic strategies for managing inflammatory diseases or inhibiting tumor progression .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: